Pyrazolone T

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 51118. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

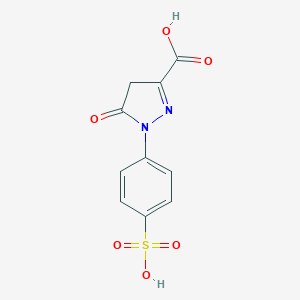

IUPAC Name |

5-oxo-1-(4-sulfophenyl)-4H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O6S/c13-9-5-8(10(14)15)11-12(9)6-1-3-7(4-2-6)19(16,17)18/h1-4H,5H2,(H,14,15)(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYCNXOAPQGVAQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NN(C1=O)C2=CC=C(C=C2)S(=O)(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041273 | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-47-8 | |

| Record name | 1-(4′-Sulfophenyl)-3-carboxy-5-pyrazolone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-47-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazolone T | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyrazolone T | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50665 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-(4-sulfophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrazolone T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-oxo-1-(4-sulphophenyl)-2-pyrazoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.868 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Pyrazolone Compounds and Derivatives

Classical Cyclocondensation Approaches

Traditional methods for synthesizing the pyrazolone core have been well-established for over a century, primarily relying on cyclocondensation reactions. These foundational methods are characterized by their reliability, though they often require prolonged reaction times and reflux conditions.

Knorr Pyrazole Synthesis and Its Modern Adaptations

The archetypal synthesis of pyrazolones was first reported by Ludwig Knorr in 1883. tandfonline.com This reaction involves the cyclocondensation of a β-ketoester with a hydrazine derivative. tandfonline.comnih.gov The foundational method involves reacting ethyl acetoacetate with phenylhydrazine to produce a pyrazolone. tandfonline.com

This classical approach remains a cornerstone of pyrazolone synthesis. For instance, a common derivative is synthesized through the reaction of ethyl acetoacetate and 4-chlorophenylhydrazine hydrochloride in acetic acid, using sodium acetate as a base, which can yield efficiencies of 75–80%. nih.gov The reaction conditions, particularly temperature, can be modulated to influence the regioselectivity of the final product. nih.gov While originally relying on simple heating and reflux, modern adaptations may involve refined catalytic systems or solvent choices to improve yield and purity, but the core principle of condensing a 1,3-dicarbonyl compound with a hydrazine remains.

Condensation Reactions with Hydrazine Derivatives and 1,3-Difunctional Systems

The synthesis of the pyrazolone ring is fundamentally based on the reaction between a hydrazine derivative and a 1,3-difunctional compound, most commonly a β-ketoester like ethyl acetoacetate. nih.gov This system provides the necessary carbon backbone and functional groups to form the heterocyclic ring.

The mechanism involves a regioselective process where the reaction is governed by the higher reactivity of the ketone moiety over the ester group within the 1,3-difunctional system. The process typically initiates with the nucleophilic attack of a nitrogen atom from the hydrazine onto the ketone carbonyl of the β-ketoester. This is followed by an intramolecular cyclization, where the second nitrogen atom of the hydrazine attacks the ester group, leading to the elimination of an alcohol (e.g., ethanol) and the formation of the stable five-membered pyrazolone ring. A variety of pyrazolone derivatives can be achieved by changing the substituents on either the hydrazine or the β-ketoester starting materials. researchgate.net

Modern and Green Chemistry Synthetic Strategies

In response to the growing need for environmentally benign and efficient chemical processes, modern synthetic strategies have been developed. These methods often lead to higher yields, significantly shorter reaction times, and a reduction in the use of hazardous solvents compared to classical approaches.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. For pyrazolones, this technique provides a high-speed, practical, and green alternative to conventional heating. The synthesis involves the direct reaction of a β-keto ester with a substituted or unsubstituted hydrazine under microwave irradiation, often in the absence of a solvent.

This method offers several advantages, including drastically reduced reaction times (from hours to minutes), operational simplicity, and minimal need for product purification. The reaction proceeds through a similar mechanism as the classical synthesis—a regioselective attack on the ketone followed by cyclization—but the energy is supplied much more efficiently, leading to rapid product formation.

| Method | Conditions | Reaction Time | Key Advantages |

| Classical | Refluxing in solvent (e.g., ethanol, acetic acid) | 3-10 hours | Well-established, reliable |

| Microwave-Assisted | Solvent-free, neat reaction | A few minutes | Rapid, high efficiency, solvent-free |

This table provides a comparative overview of classical versus microwave-assisted synthesis for pyrazolone derivatives.

Ultrasound-Assisted Synthesis

Ultrasound irradiation, or sonochemistry, offers another green synthetic route by providing the activation energy for reactions through acoustic cavitation. tandfonline.com This technique has been successfully applied to the synthesis of pyrazolone derivatives, often resulting in excellent yields in short reaction times and under mild conditions, such as at room temperature. tandfonline.com

Ultrasound-promoted syntheses can be performed in green solvents like water or even under catalyst-free conditions. nih.govnih.gov The key benefits of using sonication include enhanced reaction rates, milder conditions, higher yields, and improved selectivity compared to traditional methods. tandfonline.comijpsr.com For example, a multicomponent reaction to form indenopyrazolone derivatives using ultrasound was noted for its short reaction times and excellent yields at room temperature. tandfonline.com Similarly, pyrazoline derivatives have been synthesized from chalcones and hydrazine hydrate using ultrasound, achieving good to excellent yields (80-90%). researchgate.net This method represents a significant improvement in terms of energy consumption and environmental impact. tandfonline.comrsc.org

Solvent-Free Reaction Conditions

A major focus of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. Solvent-free, or "neat," reaction conditions represent an ideal approach. Microwave-assisted synthesis of pyrazolones is a prime example of a successful solvent-free method. researchgate.net

By mixing the neat reactants (a β-keto ester and a hydrazine) and exposing them to microwave irradiation, pyrazolone derivatives can be obtained rapidly and cleanly. researchgate.net This approach not only prevents the environmental pollution associated with solvent use but also simplifies the work-up procedure, as the product often precipitates directly from the reaction mixture and can be purified by simple recrystallization. This environmentally friendly method provides a straightforward, one-pot approach to a variety of pyrazolone derivatives with high regioselectivity. researchgate.net

Catalytic Synthesis Protocols

Catalysis offers a powerful tool for the synthesis of pyrazolone derivatives, enabling reactions under milder conditions, with higher yields, and greater control over product formation. Various catalytic systems have been explored, each presenting unique advantages.

Green catalysts have gained prominence for their environmentally benign nature, reusability, and cost-effectiveness.

Ammonium Chloride (NH₄Cl): This inexpensive and readily available salt has proven to be an effective catalyst for the synthesis of pyrazolone derivatives. heteroletters.orgjetir.org It has been successfully employed in the pseudo-three-component synthesis of 4,4'-(arylmethylene)bis(3-methyl-1-phenyl-pyrazol-5-ol)s through a tandem Knoevenagel–Michael reaction of aromatic aldehydes with 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one. heteroletters.org This reaction proceeds efficiently in an ethanol-water mixture at room temperature. heteroletters.org Ammonium chloride is also utilized in the four-component synthesis of pyranopyrazole derivatives in an aqueous medium, highlighting its versatility in promoting C-C bond formation. researchgate.netresearchgate.net The mechanism is believed to involve the in-situ generation of hydrochloric acid, which catalyzes the nucleophilic addition and subsequent dehydration steps. utrgv.edu

Nano-Zinc Oxide (Nano-ZnO): As a heterogeneous catalyst, nano-ZnO offers significant advantages, including high efficiency, reusability, and environmental friendliness. It has been effectively used in the synthesis of 1,3,5-substituted pyrazole derivatives via the condensation of phenylhydrazine with ethyl acetoacetate, achieving excellent yields of up to 95%. researchgate.netmdpi.comnih.gov The large surface area and unique electronic properties of nano-ZnO particles contribute to their high catalytic activity. researchgate.netnih.gov These reactions are often carried out in aqueous media or under solvent-free conditions, further enhancing their green credentials. nih.govpharmacophorejournal.compharmacophorejournal.com The catalyst can be easily recovered and reused multiple times without a significant loss of activity. nih.gov

Heteropolyacids (HPAs): These solid-acid catalysts, such as Preyssler-type (H₁₄[NaP₅W₃₀O₁₁₀]) and Keggin-type heteropolyacids, are valued for their strong Brønsted acidity and thermal stability. nih.govijpcbs.comsemanticscholar.org They have been employed in the synthesis of dihydropyrano[2,3-c]pyrazoles and pyrazolone derivatives. ijpcbs.comsemanticscholar.org For instance, a Preyssler heteropolyacid supported on silica-coated NiFe₂O₄ magnetic nanoparticles has been used for the synthesis of pyranopyrazole derivatives in water, allowing for easy magnetic separation and reuse of the catalyst. thieme-connect.comresearchgate.net The use of HPAs often leads to high yields and short reaction times. ijpcbs.comresearchgate.net

Table 1: Comparison of Green Catalysts in Pyrazolone Synthesis

| Catalyst | Typical Reaction | Key Advantages | Yield (%) |

|---|---|---|---|

| Ammonium Chloride | Synthesis of 4,4'-(arylmethylene)bis(1H-pyrazol-5-ols) | Inexpensive, readily available, mild conditions | Good to excellent heteroletters.org |

| Nano-ZnO | Condensation of phenylhydrazine and ethyl acetoacetate | High yield, reusable, environmentally friendly | up to 95 researchgate.netmdpi.comnih.gov |

| Heteropolyacids | Synthesis of pyranopyrazoles | High acidity, reusable, short reaction times | 90-98 researchgate.net |

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of chiral pyrazolone derivatives. researchgate.net Bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base or a Lewis acid and a Lewis base moiety, are particularly effective. rsc.orgrsc.orgacs.org These catalysts can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding interactions. rsc.orgrsc.orgacs.org For example, cinchona alkaloid-derived thioureas and squaramides have been successfully used in the asymmetric Michael addition of pyrazolin-5-ones to various Michael acceptors, affording enantioenriched pyrazole derivatives. researchgate.netrsc.orgrsc.org The stereochemical outcome of these reactions is controlled by the chiral scaffold of the organocatalyst. rsc.orgrsc.org

Transition metals play a crucial role in modern organic synthesis, and their application in pyrazolone chemistry is no exception. mdpi.com Palladium (Pd) is a prominent example, utilized in C-H activation/annulation cascades to construct fused heterocyclic systems. For instance, Pd(II)-catalyzed [4+2] annulation of pyrazol-3-ones with allenoates allows for the synthesis of pyrazolone-fused cinnolines. acs.org This reaction proceeds through an ortho-C-H activation, followed by cyclopalladation and reductive elimination. acs.org Other transition metals like rhodium (Rh) and iron (Fe) have also been employed. mdpi.comias.ac.in For example, a Rh(III)-catalyzed cascade pyrazole annulation has been used to synthesize N-naphthyl pyrazoles. mdpi.com Iron(III) combined with an ionic liquid has been shown to be an efficient homogeneous catalyst for pyrazole synthesis from hydrazines and 1,3-diketones at room temperature. ias.ac.in

Phase transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases. researchgate.net In pyrazolone synthesis, PTC has been effectively used for the enantioselective alkylation of 4-substituted pyrazolones. chemistryviews.orgacs.org Using a chiral phase-transfer catalyst, such as an amide-based Cinchona alkaloid derivative, allows for the formation of all-carbon quaternary stereocenters with high enantioselectivity. chemistryviews.orgacs.org The reaction typically involves a solid base (e.g., KF) and an organic solvent, with the catalyst facilitating the transfer of the pyrazolone anion from the solid or aqueous phase to the organic phase where it reacts with an electrophile. researchgate.netchemistryviews.orgtandfonline.comresearchgate.net

The use of catalysts derived from natural and renewable sources aligns perfectly with the principles of green chemistry. researchgate.net An example is the use of bael fruit ash as a natural catalyst for the preparation of dihydropyrano[2,3-c]pyrazole derivatives. researchgate.net Similarly, a water extract of banana peels has been demonstrated as an effective reaction medium and potential catalyst for the one-pot synthesis of pyrano[2,3-c]pyrazoles, eliminating the need for toxic solvents and catalysts. frontiersin.org These nature-derived catalysts are not only environmentally friendly but also readily available and cost-effective. researchgate.netfrontiersin.org

Phase Transfer Catalysis

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are highly efficient and atom-economical. nih.govscielo.org.zalongdom.orgresearchgate.net Pyrazolone scaffolds are frequently synthesized using MCRs. semanticscholar.orgresearchgate.net

A prominent example is the four-component synthesis of pyranopyrazole derivatives. researchgate.netnih.govresearchgate.netrsc.org This reaction typically involves the condensation of an aldehyde, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. researchgate.netresearchgate.netnih.govrsc.org Various catalysts, including nano-ZnO, ammonium chloride, and heteropolyacids, have been employed to promote this transformation, often in environmentally friendly solvents like water or ethanol. researchgate.netresearchgate.netnih.govnih.govresearchgate.net The reaction proceeds through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization, to afford the complex heterocyclic product in a single pot. rsc.org The operational simplicity, high convergence, and atom economy make MCRs a powerful tool for the rapid generation of diverse pyrazolone-based molecular libraries. nih.govresearchgate.net

One-Pot Synthesis Approaches

One-pot synthesis, a strategy in which reactants are subjected to successive chemical reactions in a single reactor, has gained significant traction for the synthesis of pyrazolone derivatives. This approach is valued for its efficiency, reduced waste generation, and operational simplicity. Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are particularly prominent in this area. scielo.org.zanih.gov

A common and effective method for synthesizing pyrazolone derivatives involves the one-pot, four-component reaction of aldehydes, malononitrile, a β-ketoester like ethyl acetoacetate, and hydrazine hydrate. rsc.orgderpharmachemica.com This approach allows for the efficient assembly of the pyrano[2,3-c]pyrazole scaffold. rsc.org Various catalysts have been employed to facilitate these reactions, including environmentally benign options like sodium gluconate and phenylboronic acid. rsc.orgderpharmachemica.com

Researchers have also developed three-component strategies to synthesize pyrazolone-containing molecules. For instance, the reaction of enaminones, benzaldehyde, and hydrazine hydrochloride provides a straightforward route to 1-H-pyrazole derivatives. longdom.org Similarly, pyrazoline compounds have been prepared through a three-component reaction of an acetophenone, a benzaldehyde, and phenylhydrazine under basic conditions, often assisted by microwave irradiation to accelerate the reaction. fip.org Another approach involves the reaction of aryl glyoxals, aryl thioamides, and pyrazolones to create pyrazole-linked thiazoles. acs.org

The synthesis of pyrano[2,3-c]pyrazoles can also be achieved through a one-pot reaction between arylidene malononitrile and a pyrazolone. frontiersin.org This method highlights the versatility of one-pot strategies in creating diverse pyrazolone derivatives. Furthermore, a one-pot method for preparing 1-aryl-3-trifluoromethylpyrazoles has been developed using in-situ generated nitrile imines and mercaptoacetaldehyde as an acetylene surrogate. acs.org

Aqueous Medium Syntheses

The use of water as a solvent in chemical synthesis is a cornerstone of green chemistry, offering significant environmental and economic benefits over traditional organic solvents. bohrium.comthieme-connect.com Consequently, numerous methods have been developed for the synthesis of pyrazolone derivatives in aqueous media. acs.org

Multicomponent reactions are well-suited for aqueous synthesis. For example, the four-component synthesis of pyrano[2,3-c]pyrazole derivatives using aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate can be effectively carried out in water, often with the aid of a catalyst like phenylboronic acid. derpharmachemica.com Similarly, a three-component reaction of enaminones, benzaldehyde, and hydrazine hydrochloride in the presence of ammonium acetate has been successfully performed in water. longdom.org

The synthesis of pyrazolone derivatives in water can also be achieved using novel and sustainable catalytic systems. A green protocol for the one-pot synthesis of pyrano[2,3-c]pyrazoles utilizes a water extract of banana peels (WEB) as the reaction medium at room temperature, avoiding the need for toxic solvents and catalysts. frontiersin.orgnih.gov Another eco-friendly approach employs magnetized distilled water (MDW) as a catalyst-free medium for the synthesis of chromeno[2,3-c]pyrazoles and bis-pyrazolones, achieving high yields. scielo.org.za Furthermore, a biodegradable catalyst, chitosan-p-toluene sulfonate (CS-p-TSA), has been effectively used for the one-pot, three-component synthesis of 1,4-dihydro pyrano[2,3-c]pyrazoles in an aqueous medium. benthamdirect.com

Even the fundamental synthesis of pyrazolone from ethyl acetoacetate and hydrazines can be conducted in an aqueous medium with a catalytic amount of imidazole. acs.org To overcome the poor solubility of some organic compounds in water, surfactants like sodium dodecyl sulfate (SDS) can be used in combination with an ionic liquid to create an efficient reaction system. bohrium.com

Flow Chemistry Applications in Pyrazolone Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, has emerged as a powerful tool for the synthesis of pyrazolone and its derivatives. researchgate.netscilit.comnih.gov This technology offers significant advantages in terms of efficiency, scalability, and safety. mdpi.comrsc.org

Flow chemistry provides enhanced control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reaction efficiency and higher yields. researchgate.netmdpi.com The superior heat and mass transfer in flow reactors allows for precise temperature control, which is crucial for managing exothermic reactions and improving selectivity. rsc.org This enhanced control can significantly reduce reaction times compared to traditional batch methods. For example, the synthesis of pyrazolopyrimidinone derivatives in a flow system was achieved in 16 minutes with yields comparable to a 9-hour batch process. mdpi.com

The scalability of flow chemistry is a major advantage, facilitating a smoother transition from laboratory-scale synthesis to industrial production. mdpi.com The numbering-up approach, where multiple flow reactors are run in parallel, allows for the production of large quantities of material. rsc.org

From a safety perspective, flow chemistry allows for the safe handling of hazardous reagents and intermediates. rsc.org For instance, the in-situ generation of potentially explosive diazoalkanes can be safely managed within a closed flow system, minimizing operator exposure. nih.govmit.edu This is a significant improvement over batch processes where the isolation and handling of such intermediates pose considerable risks. mdpi.com

A key development in flow chemistry is the use of modular systems, where different reactor units are connected in sequence to perform multi-step syntheses in a continuous fashion. nih.gov This "assembly line" approach allows for the creation of complex molecules by passing a common scaffold through various modification modules. nih.gov

For example, a modular flow system has been developed for the rapid synthesis of highly functionalized fluorinated pyrazoles and pyrazolines. nih.govresearchgate.net In this system, sequential reactor coils are used to mediate diazoalkane formation and subsequent [3+2] cycloaddition reactions. nih.gov The resulting pyrazole core can then be passed through additional modules for further functionalization, such as N-alkylation, arylation, deprotection, and amidation. nih.gov

These modular systems are highly flexible, allowing for the synthesis of a diverse range of compounds by simply changing the order and type of modules used. nih.gov This approach has been successfully demonstrated in the telescoped, four-step synthesis of the measles therapeutic, AS-136A, with a total residence time of just over 30 minutes. mit.edu The development of such modular flow systems represents a significant step towards the automated and efficient synthesis of complex pyrazolone-based molecules. mdpi.com

Advantages in Efficiency, Scalability, and Safety

Photoredox Reactions

Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of pyrazole derivatives. mdpi.com This approach utilizes light energy to initiate chemical transformations, often under ambient conditions, providing an alternative to traditional methods that may require harsh reagents or high temperatures. acs.org

One notable application is the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors. organic-chemistry.org This reaction is enabled by visible light photoredox catalysis, with air serving as the terminal oxidant, and proceeds in very good yields under mild conditions. organic-chemistry.org The proposed mechanism involves the photocatalyst-promoted oxidation of hydrazine to diazene, which then adds to the Michael acceptor. organic-chemistry.org

A more complex strategy, known as relay visible-light photoredox catalysis, has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds. acs.orgnih.govacs.org This method involves three successive photoredox cycles with a single photocatalyst, enabling the functionalization of three C-H bonds of the hydrazone. acs.org This process provides rapid access to complex and biologically important pyrazole scaffolds in a step-economical manner. acs.org

Photochemical methods can also be used for the ring scission of pyrazolo[1,2-a]pyrazole substrates. nih.gov Irradiation with visible light can initiate a homolytic C-N bond cleavage, leading to the formation of N1-substituted pyrazoles. nih.gov Furthermore, visible-light-driven anion relay chemistry has been employed to transform tosylhydrazones into anionic donors, facilitating the synthesis of fully substituted pyrazole derivatives under mild conditions. rsc.org

The photocatalytic cycloaddition of arenediazonium salts with arylcyclopropanols, using a ruthenium-based photocatalyst under blue light irradiation, provides a rapid and regioselective synthesis of 1,5-diaryl pyrazoles. acs.org Additionally, photoredox catalysis has been used for the functionalization of dihydroquinoxalin-2-ones with pyrazolones, employing an inexpensive organic photocatalyst and visible light. d-nb.info These examples highlight the growing importance and versatility of photoredox catalysis in the synthesis of diverse pyrazolone-containing structures.

Reaction Mechanisms and Pathways in the Chemistry of Pyrazolone T

The intricate world of pyrazolone chemistry is governed by a series of complex and fascinating reaction mechanisms. This article delves into the formation, tautomeric transformations, and degradation of the this compound scaffold, a compound of significant interest.

Advanced Spectroscopic and Crystallographic Elucidation of Pyrazolone Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the structural framework of Pyrazolone T. Through the analysis of one-dimensional and two-dimensional NMR spectra, detailed information regarding the connectivity and spatial arrangement of atoms within the molecule can be ascertained.

One-dimensional NMR techniques, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural characterization of this compound.

¹H NMR: The ¹H NMR spectrum of this compound displays distinct signals corresponding to the different types of protons present in the molecule. The methyl group protons on the pyrazolone ring typically appear as a singlet, as do the protons of the methyl group attached to the tolyl ring. The aromatic protons of the tolyl group exhibit characteristic splitting patterns (doublets) in the aromatic region of the spectrum. The methylene protons on the pyrazolone ring also produce a singlet. For instance, in a study of a similar pyrazolone derivative, the methyl protons resonated at approximately 2.36 ppm, while the aromatic protons appeared as multiplets between 7.23 and 7.90 ppm. ipinnovative.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the pyrazolone ring is typically observed at a downfield chemical shift, often in the range of 154-171 ppm. nih.gov The carbons of the methyl groups appear at upfield chemical shifts. Aromatic carbons of the tolyl group resonate in the intermediate region of the spectrum. The chemical shifts of the pyrazole ring carbons are sensitive to the tautomeric form present in the solid state. cdnsciencepub.com

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyrazolone-CH₃ | ~2.36 ipinnovative.com | ~12.7 |

| Tolyl-CH₃ | ~2.35 nih.gov | ~21.0 nih.gov |

| Pyrazolone-CH₂ | ~3.42-3.92 nih.gov | ~39.3-43.1 nih.gov |

| Aromatic-CH | ~7.23-7.90 ipinnovative.com | ~121.9-147.7 nih.gov |

| Pyrazolone C=O | - | ~154.5-170.5 nih.gov |

| Pyrazolone C-N | - | ~148.0 |

| Pyrazolone C-C | - | ~93.9 |

Two-dimensional NMR techniques provide further structural insights by revealing correlations between different nuclei. ipb.pt

COSY (Correlation Spectroscopy): The ¹H-¹H COSY experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org For this compound, this would confirm the connectivity within the tolyl ring by showing cross-peaks between adjacent aromatic protons.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. science.gov This allows for the unambiguous assignment of proton and carbon signals for each CH, CH₂, and CH₃ group in this compound.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space interactions between protons that are in close proximity, providing information about the three-dimensional structure and conformation of the molecule. ipb.pt For instance, a NOESY spectrum could show correlations between the protons of the tolyl group and the protons on the pyrazolone ring, helping to define their relative orientation.

Solid-state NMR (ssNMR) spectroscopy is a crucial tool for characterizing the structure of this compound in its crystalline state. Unlike in solution, where molecules are tumbling rapidly, in the solid state, molecular motion is restricted, leading to broad NMR signals. Techniques like Magic Angle Spinning (MAS) are employed to narrow these lines and obtain high-resolution spectra. fu-berlin.deacs.org

ssNMR is particularly valuable for studying tautomerism in pyrazolones, as different tautomers can coexist in the solid state. cdnsciencepub.comnih.gov By comparing the ¹³C and ¹⁵N chemical shifts obtained from ssNMR with those from solution NMR and theoretical calculations, the dominant tautomeric form in the crystal lattice can be identified. fu-berlin.denih.gov Furthermore, ssNMR can distinguish between different polymorphic forms of this compound, as each crystalline arrangement will give rise to a unique set of chemical shifts. acs.org For pyrazole derivatives, solid-state NMR has been used to study proton tautomerism and the distribution of molecules between the bulk crystalline phase and a surface. fu-berlin.de

Two-Dimensional (2D) NMR Techniques (COSY, HMQC, HMBC, NOESY)

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation. nih.gov

The FTIR spectrum of this compound exhibits a series of absorption bands corresponding to the vibrational modes of its constituent functional groups. nih.gov

C=O Stretching: A strong absorption band characteristic of the carbonyl (C=O) group stretching vibration is a prominent feature in the FTIR spectrum of pyrazolones, typically appearing in the region of 1660-1700 cm⁻¹. ipinnovative.com For a similar pyrazolone, this peak was observed at 1663 cm⁻¹. ipinnovative.com

C=C and C=N Stretching: The stretching vibrations of the C=C bonds in the aromatic tolyl ring and the C=N bond within the pyrazolone ring give rise to absorption bands in the 1500-1600 cm⁻¹ region. ipinnovative.com

C-H Stretching: The C-H stretching vibrations of the aromatic ring and the methyl groups are observed in the region of 2850-3100 cm⁻¹.

N-N Stretching: The N-N stretching mode in pyrazole rings is typically observed around 1070-1081 cm⁻¹. derpharmachemica.com

The precise positions and intensities of these bands can be influenced by the molecular environment and intermolecular interactions, such as hydrogen bonding in the solid state. Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to aid in the assignment of complex vibrational spectra. derpharmachemica.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| C=O Stretch | 1660-1700 | ipinnovative.com |

| C=C/C=N Stretch | 1500-1600 | ipinnovative.com |

| Aromatic C-H Stretch | 3000-3100 | mdpi.com |

| Aliphatic C-H Stretch | 2850-2960 | derpharmachemica.com |

| N-N Stretch | 1070-1081 | derpharmachemica.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital).

The UV-Vis spectrum of pyrazolone derivatives generally shows absorption bands corresponding to π→π* and n→π* electronic transitions. bohrium.com For pyrazolone compounds, absorption bands are often observed around 230, 250, and 280 nm. nih.gov The band around 250 nm is often attributed to HOMO to LUMO and HOMO-1 to LUMO transitions. nih.gov The specific wavelengths of maximum absorbance (λmax) and the molar absorptivity are dependent on the chromophoric system and can be influenced by the solvent polarity. These electronic transitions are responsible for the color of many pyrazolone-based dyes.

| Electronic Transition | Typical λmax (nm) | Reference |

| π→π | ~250 | nih.gov |

| n→π | ~280 | nih.gov |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and structural details of compounds by analyzing the mass-to-charge ratio (m/z) of their ions. Techniques such as electrospray ionization (ESI-MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are frequently employed for the characterization of pyrazolone derivatives. oup.comresearchgate.net

In the context of producing color additives like FD&C Yellow No. 5, where this compound is a key intermediate, high-resolution mass spectrometry (HRMS) is used to characterize the final product and various subsidiary colors. nih.gov ESI is a soft ionization technique that typically generates protonated molecules, [M+H]⁺, allowing for accurate molecular weight determination. nih.gov For instance, in the analysis of dye components derived from this compound, quasi-molecular ions were measured with high precision to confirm their elemental composition. nih.gov

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is unique to a molecule's structure and can be used to distinguish between isomers. researchgate.net While a specific fragmentation table for this compound is not detailed in the reviewed literature, the general approach involves identifying characteristic losses of functional groups from the parent ion, which helps in confirming the core pyrazolone structure and its substituents. LC-MS/MS systems, particularly those using triple quadrupole mass spectrometers, offer high sensitivity and selectivity for analyzing complex mixtures containing pyrazolone-derived compounds. oup.com

Table 1: Mass Spectrometry Techniques in Pyrazolone Analysis

| Technique | Application | Ionization Mode | Information Obtained |

|---|---|---|---|

| ESI-MS | Molecular weight determination of pyrazolone derivatives and related dye components. | Electrospray Ionization (ESI) | Provides mass-to-charge ratio of molecular ions (e.g., [M+H]⁺). nih.gov |

| LC-MS/MS | Sensitive and selective quantification and identification of pyrazolone-related compounds in complex matrices. oup.com | Electrospray Ionization (ESI) | Structural elucidation through characteristic fragmentation patterns. oup.comresearchgate.net |

| GC-MS | Characterization of volatile or derivatized pyrazolone compounds. researchgate.net | Electron Ionization (EI) | Provides fragmentation data for structural confirmation. |

Single-Crystal X-ray Diffraction (XRD) for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the absolute three-dimensional structure of a crystalline compound. This technique provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for understanding tautomerism in pyrazolone compounds.

Pyrazolones can exist in several tautomeric forms. X-ray diffraction studies on single crystals of pyrazolone derivatives provide conclusive evidence of the dominant tautomer in the solid state. newdrugapprovals.org For example, a study on 2-(4-chlorophenyl)-5-methyl-1,2-dihydropyrazol-3-one, a compound structurally related to this compound, revealed that it exists as the 1,2-dihydro tautomer in its crystal form. newdrugapprovals.org

The crystallographic data also elucidates the conformation of the molecule, such as the orientation of substituent groups. In the case of 2-aryl pyrazol-3-ones, the aryl ring is typically twisted with respect to the pyrazole plane. newdrugapprovals.org The dihedral angle between the pyrazole and the benzene ring planes for the aforementioned chloro-derivative was found to be 15.81(11)°. newdrugapprovals.org This type of detailed structural information is vital for structure-activity relationship studies and computational modeling. While X-ray powder diffraction (XRD) can be used to characterize the bulk properties of solid materials, only single-crystal XRD can provide the atomic-level resolution needed for absolute structure determination. dokumen.pub

Table 2: Crystallographic Data for a Representative Pyrazolone Derivative

| Parameter | Value | Significance |

|---|---|---|

| Compound | 2-(4-chlorophenyl)-5-methyl-1,2-dihydropyrazol-3-one | A structural analog used to understand the solid-state structure of aryl pyrazolones. newdrugapprovals.org |

| Tautomeric Form | 1,2-dihydro form | Confirmed as the stable form in the crystal lattice. newdrugapprovals.org |

Computational and Theoretical Studies of Pyrazolone Compounds

Quantum Mechanical Calculations

Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the properties of pyrazolone molecules. nih.govnih.govjocpr.com

HOMO-LUMO Orbital Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. nih.govresearchgate.net

For pyrazolone derivatives, the HOMO is often localized on the pyrazole ring, while the LUMO can be distributed across other parts of the molecule, such as substituted rings. mdpi.com The HOMO-LUMO energy gap for 3-Methyl-5-Pyrazolone has been calculated to be 5.80 eV using DFT with a B3LYP/6-311G(d,p) basis set. nih.gov In a study of a uranyl complex with a p-tolyl substituted pyrazolone ligand, the HOMO-LUMO gap was determined to be 3.028 eV, indicating its potential for chemical stability. acs.org

Table 1: HOMO-LUMO Energy Analysis of Pyrazolone Derivatives

| Compound | Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|---|

| 3-Methyl-5-Pyrazolone nih.gov | B3LYP/6-311G(d,p) | - | - | 5.80 |

Gibbs Free Energy Calculations for Thermodynamic Stability

Gibbs free energy (G) is a thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure. The change in Gibbs free energy (ΔG) for a reaction is a key indicator of its spontaneity. A negative ΔG indicates a spontaneous process, while a positive ΔG suggests a non-spontaneous one. libretexts.orgcarleton.edu

Vibrational Frequency Analysis (e.g., IR Spectra Simulation)

Vibrational frequency analysis is a computational technique that predicts the infrared (IR) and Raman spectra of a molecule. By calculating the vibrational modes and their corresponding frequencies, researchers can identify characteristic functional groups and confirm the structure of a synthesized compound. jocpr.comresearchgate.net DFT calculations have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental data for pyrazolone derivatives. jocpr.comresearchgate.net

For example, in a study of 1-phenyl-3-methyl-pyrazol-5-one, DFT calculations at the B3LYP/6-31G(d) level were used to determine the vibrational frequencies. jocpr.com The calculations showed that the C=O stretching frequency is influenced by substituents on the phenyl ring. jocpr.com Similarly, for 3-Methyl-5-Pyrazolone, both experimental and computational FT-IR studies have been conducted to analyze its vibrational properties. nih.gov This type of analysis is crucial for the structural elucidation of new pyrazolone compounds. jocpr.comrjlbpcs.com

Table 2: Selected Vibrational Frequencies for a Pyrazolone Ligand

| Functional Group | Experimental Frequency (cm⁻¹) |

|---|---|

| C=O (pyrazolone) in PCBPTMP nih.govacs.org | 1625 |

| C=O (p-chlorobenzoyl) in PCBPTMP nih.govacs.org | - |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the three-dimensional structure and dynamic behavior of molecules over time.

Conformational Analysis and Dynamic Behavior

Conformational analysis involves identifying the preferred spatial arrangements (conformations) of a molecule and their relative energies. For flexible molecules like some pyrazolone derivatives, this analysis is key to understanding their biological activity and physical properties. Molecular dynamics simulations can provide a detailed picture of the conformational changes and dynamic behavior of a molecule in different environments. researchgate.net

Studies on pyrazole derivatives have utilized molecular dynamics to understand their interactions and stability. researchgate.net For a pyrazole derivative, nine rotational isomers were postulated, and quantum mechanical calculations helped in identifying the most stable conformers. In the crystal structure of a thiophene-containing pyrazole derivative, the central pyrazole ring was found to adopt a twisted conformation. researchgate.net Such studies are vital for understanding how these molecules interact with their surroundings, for instance, in a biological system or a material matrix. researchgate.net

Table of Mentioned Compounds

| Trivial Name/Abbreviation | IUPAC Name |

| Pyrazolone T | 3-Methyl-1-p-tolyl-5-pyrazolone |

| PCBPTMP | p-chlorobenzoyl 1-(p-tolyl) 3-methyl 5-pyrazolone |

| 3-Methyl-5-Pyrazolone | 3-Methyl-1H-pyrazol-5(4H)-one |

| 1-phenyl-3-methyl-pyrazol-5-one | 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one |

Ligand-Protein Interactions and Binding Mode Prediction

Computational studies have been instrumental in elucidating the specific ways pyrazolone derivatives interact with various protein targets. By predicting the binding modes, researchers can understand the structural basis for a compound's biological activity and optimize its design for better efficacy.

Docking simulations have successfully predicted the binding poses of pyrazolone derivatives in the active sites of several key enzymes. For instance, in a study targeting the MCR-1 protein, which confers colistin resistance in bacteria, docking revealed that pyrazolone compounds interact with crucial amino acid residues within the active site, including E246, T285, H395, H466, and H478. nih.gov Similarly, the binding modes of pyrazolone herbicides targeting the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme have been revealed through in silico modeling. researchgate.net Other research has shown that pyrazolone derivatives can adopt similar positions within the active site of phosphodiesterase 3A (PDE3A). plos.org

In the context of cancer and inflammation, molecular modeling has provided insights into the interactions of pyrazolone derivatives with cyclooxygenase (COX) enzymes. A pyrazolone derivative was shown to interact with the active sites of both COX-1 and COX-2. nih.gov For cyclin-dependent kinase 2 (CDK2), a protein involved in cell cycle regulation, studies of indene pyrazole ligands identified hydrogen bonds with polar amino acids like Glu 81 and His 84 as key interactions. scielo.br Further studies identified 14-3-3-E as a primary molecular target for a class of pyrazolone compounds that inhibit protein aggregation, a process relevant in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS). acs.org

Table 1: Examples of Predicted Ligand-Protein Interactions for Pyrazolone Derivatives

| Target Protein/Enzyme | Pyrazolone Derivative Class | Key Interacting Residues | Study Focus |

|---|---|---|---|

| MCR-1 | General Pyrazolones | E246, T285, H395, H466, H478 | Overcoming Antibiotic Resistance nih.gov |

| HPPD | Pyrazolone Herbicides | Not specified | Herbicide Mechanism of Action researchgate.net |

| PDE3A | Pyrazolopyridine-pyrazolones | Not specified | PDE3A Inhibition plos.org |

| COX-1 / COX-2 | General Pyrazolones | Not specified | Anti-inflammatory Activity nih.gov |

| CDK2 | Indene Pyrazoles | Glu 81, His 84, Lys 33 | Cancer Therapeutics scielo.br |

| 14-3-3-E | Protein Aggregation Inhibitors | Not specified | ALS Therapeutics acs.org |

| COVID-19 Mpro (6LU7) | Benzamide-Pyrazolones | GLU166, GLY143, GLN189, GLN192 | Antiviral Activity auctoresonline.org |

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ej-chem.org This allows for the prediction of activity for new, unsynthesized compounds.

QSAR studies on pyrazolone derivatives have successfully correlated various molecular descriptors with specific biological activities. Molecular descriptors are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, or electronic properties.

In one study, the antimicrobial activity of seven pyrazolone derivatives against various bacteria and fungi was correlated with computed molecular descriptors. ej-chem.orgresearchgate.netsemanticscholar.org The analysis generated mathematical models where the biological activity, expressed as p(MIC) (the logarithm of the minimum inhibitory concentration), was shown to be a function of descriptors like Hydration Energy (Hyd E), the logarithm of the partition coefficient (logP), and molecular volume (Vol). researchgate.net For example, one of the derived equations for activity against A. niger using the MNDO semi-empirical method was: p(MIC) = 0.01879 (Hyd E) + 0.004444 (SAG) − 0.00236 (Vol) − 1.4261. researchgate.net

Another QSAR study focused on pyrazolone-4-oxadiazole derivatives with anti-inflammatory activity. vlifesciences.com These studies help identify which structural properties are most influential for a given biological effect, guiding the modification of compounds to enhance their potency. vlifesciences.com

Table 2: Correlation of Molecular Descriptors with Pyrazolone Activity

| Biological Activity | Compound Class | Significant Molecular Descriptors | QSAR Model Type |

|---|---|---|---|

| Antimicrobial | Substituted Pyrazolones | Hydration Energy, logP, Surface Area, Volume | 2D-QSAR ej-chem.orgresearchgate.netsemanticscholar.org |

| Anti-inflammatory | Pyrazolone-4-oxadiazoles | Physicochemical Properties | 2D-QSAR & 3D-QSAR vlifesciences.com |

| Anticancer | Pyrazole Derivatives | Topological (e.g., BalabanJ), Electronic | 2D-QSAR researchgate.netnih.gov |

| EGFR Kinase Inhibition | 1H-pyrazole-1-carbothioamides | Adjacency Distance Matrix Descriptors | 2D-QSAR (MLR, PLS) acs.org |

| AChE Inhibition | Pyrazole/Benzofuran Hybrids | Steric, Electrostatic, Hydrophobic fields | 3D-QSAR (CoMFA, CoMSIA) frontiersin.org |

A primary goal of QSAR is to develop predictive models that can be used to design new compounds with improved activity. nih.gov Once a statistically robust QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized molecules. researchgate.net

This approach has been successfully applied to pyrazolone and related pyrazole derivatives. For instance, 2D-QSAR models for 1H-pyrazole-1-carbothioamide derivatives were used to design eleven new compounds with high predicted potency as EGFR kinase inhibitors. acs.org In another example, 3D-QSAR models, specifically CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis), were developed for pyrazole and benzofuran-based analogs targeting the acetylcholinesterase (AChE) enzyme. frontiersin.org These models, which consider the 3D shape and electronic properties of molecules, led to the design of seven new, potent AChE inhibitors. frontiersin.org

Similarly, 3D-QSAR studies on a series of pyrazole derivatives as RET kinase inhibitors led to a design strategy for 10 new compounds, all of which had a higher predicted activity than the most active compound in the original series. mdpi.com These examples highlight how predictive QSAR models serve as a powerful tool in computational chemistry for the rational design of new pyrazolone-based drug candidates. mdpi.com

Correlation of Molecular Descriptors with Biological Activity

In silico Investigations

In silico investigations encompass a range of computer-based techniques, including molecular docking, which are used to explore the interactions between a ligand and a protein at the molecular level. These methods are essential for predicting how a compound might bind to its biological target. nih.govscirp.org

Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). nih.gov This method is widely used to screen virtual libraries of compounds against a specific protein target to identify potential inhibitors. nih.govnih.gov

Numerous studies have employed molecular docking to predict the target interactions of pyrazolone derivatives. For example, docking was used to evaluate pyrazolone-type compounds as potential antiviral agents against SARS-CoV-2 by predicting their binding affinity to key viral proteins like the main protease (Mpro) and papain-like protease (PLpro). nih.gov The results indicated that several pyrazolone analogs could have a more favorable binding affinity than existing drugs like remdesivir and chloroquine. nih.gov In another antiviral study, four pyrazolone derivatives were evaluated against the Zika virus (ZIKV), with docking studies suggesting they could be potential inhibitors of the NS5 Methyltransferase enzyme. scirp.org

Molecular docking is also heavily used in cancer research. Pyrazole derivatives have been docked into the active sites of multiple kinases, including VEGFR-2, Aurora A, and CDK2, to screen for potential inhibitors. nih.gov In one such study, a specific pyrazole carboxamide derivative (compound 2b) showed the lowest predicted binding energy with CDK2, suggesting it could be a potent inhibitor. nih.gov Docking has also been used to guide the synthesis of novel pyrazolone derivatives as anti-inflammatory agents by predicting their interactions with the COX enzyme. hilarispublisher.com

Table 3: Application of Molecular Docking in Pyrazolone Research

| Therapeutic Area | Protein Target(s) | Key Finding |

|---|---|---|

| Antiviral (COVID-19) | SARS-CoV-2 Mpro, PLpro | Identified pyrazolones with potentially higher binding affinity than some existing drugs. nih.gov |

| Antiviral (Zika) | ZIKV NS5 Methyltransferase | Identified pyrazolones as potential inhibitors with good pharmacokinetic profiles. scirp.org |

| Anticancer | VEGFR-2, Aurora A, CDK2 | Screened pyrazole libraries to identify potential multi-targeted kinase inhibitors. nih.gov |

| Anti-inflammatory | COX Enzyme | Guided the design and synthesis of novel pyrazolone derivatives. hilarispublisher.com |

| Antibacterial | Tyrosyl-tRNA synthetase | Predicted binding interactions to support in vitro antibacterial activity. rjptonline.org |

| Neurodegenerative (Parkinson's) | Monoamine oxidase B (MAO-B) | Examined interactions to identify promising drug candidates. researchgate.net |

Table of Mentioned Compounds

| Compound Name |

|---|

| Celecoxib |

| Chloramphenicol |

| Chloroquine |

| Colistin |

| Doxorubicin |

| Edaravone |

| Erlotinib |

| Favipiravir |

| Fluconazole |

| Indomethacin |

| Lopinavir |

| NTBC |

| Quercetin |

| Remdesivir |

| Sofosbuvir |

| Sulcotrione |

Structure-activity Relationship Sar Studies of Pyrazolone Derivatives

Systematic Modification of Pyrazolone Scaffolds

The systematic modification of the pyrazolone scaffold is a key strategy in medicinal chemistry to explore and optimize the biological activities of these derivatives. nih.govresearchgate.net This involves making methodical changes to the core pyrazolone structure and observing the resulting effects on their pharmacological properties. nih.gov

Influence of Substituent Patterns on Biological Potency and Selectivity

The type, position, and nature of substituents on the pyrazolone ring play a pivotal role in determining the biological potency and selectivity of the derivatives. ijrpr.comresearchgate.net The structural diversity of pyrazolone derivatives, influenced by these substituent patterns, can alter the electronic and steric properties of the molecule, which in turn impacts its biological activity. ijrpr.com

Research has shown that substituents at various positions on both the pyrazole and pyrimidine rings (in the case of fused systems like pyrazolo[1,5-a]pyrimidines) directly affect the compound's interactions with biological targets. rsc.org For instance, in a series of 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-one derivatives, those with a benzenesulfonamide moiety at the 1-position generally showed superior anti-inflammatory activity compared to their 1-(4-chlorophenyl) counterparts. jst.go.jp

Furthermore, the introduction of different functional groups such as halogens, amino, hydroxyl, and carbonyl moieties can fine-tune the physicochemical properties of pyrazolone derivatives, including their lipophilicity, binding affinity to target receptors, and metabolic stability. ijrpr.com For example, in a study of pyrazole derivatives as potential agents against Trypanosoma cruzi, the replacement of an imidazoline ring with a carboxamide resulted in a decrease in biological potency. mdpi.com Conversely, the introduction of Br, Cl, and methyl substituents at the para-position of 1-aryl-1H-pyrazole-imidazoline derivatives led to increased potency. mdpi.comnih.gov

The balance between hydrophobic and hydrophilic substituents is also crucial. researchgate.net Hydrophobic groups like phenyl and methyl can enhance membrane permeability, while hydrophilic groups such as hydroxyl and amino can improve solubility in aqueous environments. researchgate.net

A study on pyrazolone-fused combretastatins demonstrated the importance of the substitution pattern for cytotoxic and antitubulin activity. benthamscience.com The specific arrangement of substituents on the pyrazolone core was found to be critical for their biological effects. benthamscience.com

Interactive Table: Effect of Substituents on the Biological Activity of Pyrazolone Derivatives

| Compound Series | Substituent Modification | Observed Effect on Biological Activity | Reference |

| 1-(4-chlorophenyl or benzenesulfonamide)-2,3- and/or 4-substituted-1H-pyrazol-5(4H)-ones | Benzenesulfonamide at 1-position vs. 4-chlorophenyl | Superior anti-inflammatory activity with benzenesulfonamide | jst.go.jp |

| Pyrazole-carboxamide and pyrazole-imidazoline series | Replacement of imidazoline with carboxamide | Drop in trypanocidal activity | mdpi.com |

| 1-aryl-1H-pyrazole-imidazoline derivatives | Br, Cl, and methyl substituents at the para-position | Increased trypanocidal potency | mdpi.comnih.gov |

| Pyrazolo[1,5-a]pyrimidines | Substituents at position 3 of the pyrazole ring (alkyl, aryl, heteroaryl) | Enhanced lipophilicity | rsc.org |

| Pyrazolone-fused combretastatins | Varied substitution patterns | Critical for cytotoxic and antitubulin activity | benthamscience.com |

Role of Nitrogen and Carbon Atom Substitutions

Substitutions at the nitrogen and carbon atoms of the pyrazolone ring are fundamental in modulating the activity of these compounds. nih.govresearchgate.net The pyrazole ring itself has distinct reactive sites. The N1 position can be deprotonated in the presence of a base, while the sp2-hybridized nitrogen at the N2 position is basic and reacts with electrophiles. nih.gov The C3 and C5 positions are susceptible to electrophilic attack due to decreased charge density, and the C4 position is also a common site for substitution. researchgate.netnih.govmdpi.com

In a study of 1,3,4-oxadiazole bearing 2-fluoro-4-methoxy phenyl moiety, the specific substitutions on the pyrazolone ring were crucial for their biological activity. benthamscience.com Similarly, for pyrazolo[1,5-a]pyrimidines, the choice of substituents on the pyrazole ring can influence the regioselective synthesis and the substitution pattern on the fused pyrimidine ring, thereby fine-tuning the electronic and steric properties of the final product. rsc.org

Identification of Pharmacophores and Key Structural Features

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. innovareacademics.intandfonline.com For pyrazolone derivatives, this approach has been instrumental in understanding their interaction with various biological targets. nih.govinnovareacademics.in

A pharmacophore model typically includes features such as hydrogen bond acceptors (A), hydrogen bond donors (D), hydrophobic groups (H), aromatic rings (R), and positively or negatively charged centers. innovareacademics.in For example, a five-point pharmacophore model (AADRR) with two hydrogen bond acceptors, one donor, and two aromatic rings was developed for a series of diarylaniline analogues as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which included pyrazole-based structures. tandfonline.com

In another study focusing on Janus Kinase (JAK) inhibitors, pharmacophore models were built based on the interaction of the drug tofacitinib with JAK2 and JAK3. nih.govacs.org These models revealed key features like hydrophobic interactions, hydrogen bond donors, and hydrogen bond acceptors within the binding site. nih.govacs.org The pyrazolone nucleus itself can provide an essential hydrophobic feature, as seen in the design of HDAC1 inhibitors. innovareacademics.in

The identification of these pharmacophores allows for the rational design of new pyrazolone derivatives with improved potency and selectivity. By understanding the key structural features required for binding to a specific target, medicinal chemists can synthesize new compounds that better fit the pharmacophore model. innovareacademics.in

Mechanistic Basis of Activity-Structure Correlations

Understanding the mechanistic basis of the observed structure-activity correlations is crucial for rational drug design. academie-sciences.fr For pyrazolone derivatives, this involves correlating specific structural features with their underlying mechanism of action at a molecular level.

For instance, the anti-inflammatory activity of many pyrazolone derivatives is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. jst.go.jp SAR studies have shown that certain substitutions can enhance this inhibitory activity. For example, the presence of a benzenesulfonamide moiety was found to be beneficial for anti-inflammatory and analgesic activities in a series of pyrazolone derivatives. jst.go.jp

In the context of anticancer activity, pyrazolone derivatives can act through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of microtubule function. researchgate.net The specific substitution pattern on the pyrazolone scaffold determines which of these mechanisms is predominant. For example, pyrazolone-fused combretastatins derive their antitubulin activity from their specific structural arrangement. benthamscience.com

For antioxidant activity, the C4 and/or C5 positions of the pyrazole ring have been suggested as potential active sites. researchgate.net The ability of substituents at these positions to stabilize radical species or participate in electron transfer reactions is a key determinant of their antioxidant potency. bohrium.com

Molecular docking studies can provide further insight into the mechanistic basis of SAR. By simulating the binding of pyrazolone derivatives to their target proteins, researchers can visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, that are responsible for the observed biological activity. innovareacademics.innih.gov This information can then be used to explain why certain structural modifications lead to enhanced or diminished activity.

Applications of Pyrazolone Compounds in Advanced Chemical Fields

Applications in Materials Science

Pyrazolone derivatives, including Pyrazolone T, are recognized for their significant contributions to materials science. Their versatile chemical structure allows for their use as precursors for vibrant dyes and pigments, as functional ligands in the formation of metal complexes with valuable catalytic and photophysical properties, and as building blocks in the fields of supramolecular and polymer chemistry. bohrium.comprimachemicals.comresearchgate.net

Precursors for Dyes and Pigments

This compound, chemically known as 1-p-tolyl-3-methyl-5-pyrazolone, is a crucial intermediate in the synthesis of a wide range of colorants. innovareacademics.ingoogle.com The core of its utility lies in the reactivity of the methylene group at the C-4 position, which readily participates in coupling reactions with diazonium salts to form brightly colored azo compounds. ekb.eg This classic reaction is a cornerstone of dye chemistry, and pyrazolones are particularly important for producing yellow to orange shades.

These resulting azo dyes and pigments are valued for their high color strength, brightness, and good fastness properties. primachemicals.com The specific shade and properties of the final colorant can be fine-tuned by altering the substituents on either the pyrazolone ring or the diazonium salt component. primachemicals.com For instance, amino thiadiazole-based pyrazolone dyes are known to exhibit excellent tinctorial strength. The stability and vibrant colors of these derivatives make them suitable for a variety of industrial applications, from textiles and leather to printing inks and cosmetics. bohrium.com Furthermore, pyrazole-containing derivatives have been developed as additives to improve the rheological and tinctorial properties of high-performance pigments like quinacridones. google.com

Table 1: Examples of Pyrazolone-Based Dye Applications

| Dye Class | Coupling Component | Application Area | Resulting Color Range | Reference |

|---|---|---|---|---|

| Azo Dyes | Phenyl Pyrazolone | Polyester Fabrics | Yellow to Orange | |

| Monoazo Dyes | 1,3,4-Thiadiazole-based Pyrazolone | Polyester Fibers | Yellow, Pinkish Orange, Dark Orange | |

| Azo Acid Dyes | 1-(p-Sulphophenyl)-3-methyl-5-pyrazolone | Leather | Various | researchgate.net |

| Pigment Derivatives | Pyrazole-methyl group | Quinacridone Pigments | Additive for property improvement | google.com |

Ligands in Metal Complexes with Catalytic and Photophysical Properties

The pyrazolone structure is an excellent scaffold for creating ligands that can coordinate with a wide variety of metal ions. bohrium.comresearchgate.net The nitrogen atoms of the pyrazole ring and the oxygen atom of the carbonyl group can act as donor sites, allowing these molecules to form stable metal complexes. researchgate.netresearchgate.net These complexes have garnered significant interest due to their diverse catalytic and photophysical properties. bohrium.com

Catalytic Properties: Pyrazolone-based metal complexes have demonstrated notable catalytic activity in various organic transformations. bohrium.comresearchgate.net For example, copper(II) complexes derived from azo- and bisazo-5-pyrazolone ligands have been shown to be active catalysts for the oxidation of trans-stilbene. bohrium.com These reactions, often using tert-butyl hydroperoxide as an oxidant, yield valuable epoxide intermediates. bohrium.com The catalytic efficiency can be influenced by factors such as the solvent and the specific structure of the pyrazolone ligand. bohrium.com Other transition metal complexes with pyrazolone-derived ligands have been explored for catalyzing oxidation and coupling reactions. researchgate.net For instance, pyrazole-functionalized complexes have been tested in the peroxidative oxidation of styrene to benzaldehyde. rsc.org

Photophysical Properties: Metal complexes incorporating pyrazolone-based ligands often exhibit interesting photophysical behaviors, such as fluorescence and phosphorescence. bohrium.commdpi.com The coordination of the ligand to a metal ion can enhance luminescence intensity compared to the free ligand. tandfonline.com For example, zinc(II) complexes with pyrazolone-based azomethine ligands display tunable luminescence from blue to orange in the solid state, with quantum yields reaching up to 0.49. mdpi.com These complexes also show high thermal stability, making them potential candidates for use as electroluminescent materials in devices like organic light-emitting diodes (OLEDs). mdpi.com The photophysical properties are highly dependent on the structure of the ligand and the nature of the metal ion, allowing for the rational design of materials with specific light-emitting characteristics. rsc.orgbenthamdirect.com

Table 2: Properties of Selected Pyrazolone-Metal Complexes

| Metal Ion | Ligand Type | Property | Potential Application | Reference |

|---|---|---|---|---|

| Copper(II) | Azo-5-pyrazolone | Catalytic Oxidation | Synthesis of Epoxides | bohrium.com |

| Zinc(II) | Pyrazolone-azomethine | Tunable Luminescence | Organic Light-Emitting Diodes (OLEDs) | mdpi.com |

| Cobalt(II/III), Nickel(II), Copper(II) | Pyrazole-functionalized 1,3,5-triazopentadiene | Catalytic Oxidation | Selective conversion of styrene to benzaldehyde | rsc.org |

| Copper(I) | 3,5-diethyl-4-(4-pyridyl)-pyrazole | Phosphorescence | Luminescent Materials | acs.org |

Supramolecular and Polymer Chemistry

The ability of the pyrazolone ring to participate in non-covalent interactions, particularly hydrogen bonding, makes it a valuable component in supramolecular chemistry and the design of coordination polymers. mdpi.commdpi.com The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the carbonyl oxygen and the other nitrogen atom can act as acceptors. nih.govrsc.org

These interactions allow pyrazolone derivatives to self-assemble into well-defined, higher-order structures. rsc.org For example, pyrazole-based motifs have been attached to BODIPY dyes to create supramolecular monomers that can polymerize through hydrogen bonding, forming distinct aggregates with different photophysical properties. rsc.org The formation of these supramolecular chains can be controlled, leading to materials with potential applications in areas like temperature sensing. rsc.org

In coordination polymer chemistry, pyrazole-based ligands are used as linkers to connect metal centers, forming extended one-, two-, or three-dimensional networks. acs.orgmdpi.com The structure and properties of these polymers can be tailored by choosing appropriate metal ions and functional groups on the pyrazole ligand. researchgate.net For instance, copper(I) pyrazolate polymers can form trinuclear building blocks that assemble into chains, exhibiting bright phosphorescence at room temperature. acs.org The resulting materials have potential uses in fields such as catalysis, gas storage, and materials with unique optical or magnetic properties. nih.gov

Applications in Agrochemicals

Pyrazolone and its derivatives are recognized as important scaffolds in the development of agrochemicals. innovareacademics.inijpsr.comijpsr.com Their biological activity has led to their use as key components in products designed for crop protection. mdpi.comscimplify.com

Pesticides and Insecticides

The pyrazole chemical class, which includes pyrazolones, has been a fruitful area for the discovery of new insecticides. While the initial pyrazoline-type insecticides discovered in the 1970s faced challenges, continued research led to successful commercial products. researchgate.net These compounds often act on the nervous systems of insects. For example, the well-known insecticide Fipronil, an N-aryl pyrazole, functions by blocking GABA receptors, leading to hyperexcitation and death of the insect.

Derivatives synthesized from pyrazolone precursors are investigated for their efficacy against various agricultural pests. researchgate.netnih.gov Research has demonstrated that compounds incorporating the pyrazole nucleus can be effective against lepidopteran pests like Tuta absoluta, a major threat to tomato crops. The molecular structure of these compounds is crucial for their insecticidal activity, as it influences their ability to bind to target sites within the insect. scimplify.com The versatility of the pyrazolone scaffold allows chemists to synthesize a wide range of derivatives in the search for new, effective, and environmentally conscious pest control agents. nih.gov

Role as Versatile Synthons for Complex Heterocycles

This compound and related pyrazolones are highly valued in organic synthesis as versatile building blocks, or synthons, for the construction of more complex heterocyclic compounds. researchgate.netnih.gov The pyrazolone ring contains multiple reactive sites, which allows for a diverse range of chemical transformations. nih.gov

The most common reactive site is the C-4 position, which is an active methylene group. researchgate.net This position readily undergoes condensation reactions, such as the Knoevenagel condensation, with aldehydes and ketones. nih.gov It is also the site of electrophilic substitution and 1,4-addition (Michael) reactions. researchgate.net These reactions are fundamental for building a wide variety of fused and spiro-heterocyclic systems, which are scaffolds of great interest in medicinal chemistry and materials science. researchgate.netinnovareacademics.in

Furthermore, the pyrazolone nucleus can be a precursor in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, enhancing synthetic efficiency. innovareacademics.in For example, the reaction of a pyrazolone, an aldehyde, and another active methylene compound can lead to complex fused ring systems. innovareacademics.in The ability to use pyrazolones as starting materials for diverse classes of compounds, including pyrazolo[1,5-a]pyrimidines and other condensed heterocycles, underscores their importance as powerful and adaptable synthons in modern organic chemistry. encyclopedia.pubtubitak.gov.trnih.gov

Synthesis of Dihydropyrano[2,3-c]pyrazoles and Spiro-pyrano[2,3-c]pyrazoles

The synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles often involves multicomponent reactions (MCRs), which are highly valued in organic synthesis for their efficiency, atom economy, and the ability to generate complex molecules in a single step. researchgate.netbibliomed.org These reactions typically utilize pyrazolone as a key building block. researchgate.net